Cas no 1267203-95-1 (1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione is a synthetic organic compound with unique structural features. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its bromothiophen-2-yl group imparts distinct reactivity, facilitating the synthesis of complex organic molecules. The presence of the 1,3-dione functionality enables versatile transformations, offering a wide range of synthetic pathways.
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione structure
1267203-95-1 structure
商品名:1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
CAS番号:1267203-95-1
MF:C10H11BrO2S
メガワット:275.162141084671
CID:5972130
PubChem ID:63319817

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1,3-Pentanedione, 1-(5-bromo-2-thienyl)-4-methyl-
    • 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
    • 1267203-95-1
    • AKOS012624010
    • EN300-1125099
    • CS-0273548
    • インチ: 1S/C10H11BrO2S/c1-6(2)7(12)5-8(13)9-3-4-10(11)14-9/h3-4,6H,5H2,1-2H3
    • InChIKey: LHPOMACJHDTLHC-UHFFFAOYSA-N
    • ほほえんだ: C(C1SC(Br)=CC=1)(=O)CC(=O)C(C)C

計算された属性

  • せいみつぶんしりょう: 273.96631g/mol
  • どういたいしつりょう: 273.96631g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.447±0.06 g/cm3(Predicted)
  • ふってん: 364.2±32.0 °C(Predicted)
  • 酸性度係数(pKa): 8.74±0.50(Predicted)

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1125099-5g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1125099-2.5g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 95%
2.5g
$810.0 2023-10-26
Enamine
EN300-1125099-10.0g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1
10g
$3131.0 2023-06-09
Enamine
EN300-1125099-0.25g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 95%
0.25g
$381.0 2023-10-26
Enamine
EN300-1125099-0.5g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 95%
0.5g
$397.0 2023-10-26
Enamine
EN300-1125099-1g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 95%
1g
$414.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344218-2.5g
1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 98%
2.5g
¥35985.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344218-100mg
1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 98%
100mg
¥17280.00 2024-08-09
Enamine
EN300-1125099-5.0g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1
5g
$2110.0 2023-06-09
Enamine
EN300-1125099-0.05g
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione
1267203-95-1 95%
0.05g
$348.0 2023-10-26

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione 関連文献

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dioneに関する追加情報

Introduction to 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione (CAS No. 1267203-95-1)

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione (CAS No. 1267203-95-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione consists of a brominated thiophene ring linked to a 1,3-diketone moiety with a methyl substituent. The presence of the bromine atom and the thiophene ring imparts specific electronic and steric properties to the molecule, making it an attractive candidate for further investigation in drug discovery and development.

Recent studies have highlighted the biological activities of 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione has also been investigated for its potential as an anticancer agent. A study conducted by a team of researchers from the University of California demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.

The synthetic route for preparing 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione has been well-documented in the literature. One common method involves the condensation of 5-bromo-thiophene-2-carbaldehyde with 4-methylpentane-1,3-dione under appropriate conditions. This reaction typically proceeds via a Knoevenagel condensation followed by a cyclization step to form the final product. The high yield and purity of this synthetic method make it suitable for large-scale production.

The physicochemical properties of 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione have also been extensively studied. It is a solid at room temperature with a melting point ranging from 80 to 85°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties are important considerations for its use in biological assays and pharmaceutical formulations.

In terms of safety and handling, while 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to minimize exposure risks.

The potential applications of 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione extend beyond its direct use as a therapeutic agent. It can serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have used this compound as a starting material to develop novel derivatives with improved pharmacological profiles and reduced side effects.

In conclusion, 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione (CAS No. 1267203-95-1) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further exploration and development into novel therapeutic agents.

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